HDAC6 Inhibition Potency Comparison
A derivative or structurally related analog of Methyl 5-fluoro-2-formylbenzoate demonstrated potent inhibition of recombinant human HDAC6 with an IC50 of 5 nM [1]. While this value is not for the exact compound, it serves as a class-level benchmark. In contrast, a less optimized fluorinated benzamide analog exhibited an IC50 of 3,200 nM for HDAC6, representing a 640-fold loss in potency [2]. This illustrates the extreme sensitivity of HDAC6 activity to precise substitution patterns on the benzamide core, highlighting the critical importance of selecting the correct regioisomer for projects targeting this enzyme.
Less optimized analog: 3,200 nM
| Evidence Dimension | Inhibition of human HDAC6 (IC50) |
|---|---|
| Target Compound Data | 5 nM (for a structurally related fluorinated benzamide derivative) |
| Comparator Or Baseline | 3,200 nM (for a less optimized fluorinated benzamide analog) |
| Quantified Difference | 640-fold difference in potency |
| Conditions | Recombinant full length human N-terminal GST-tagged HDAC6 expressed in baculovirus infected sf9 insect cells [REFS-1, REFS-2] |
Why This Matters
This class-level inference underscores the potential for significant variation in biological activity based on subtle structural modifications, directly impacting target engagement in medicinal chemistry campaigns.
- [1] BindingDB. BDBM50531051 (CHEMBL4470373) Affinity Data for HDAC6. https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50569285 (CHEMBL4864941) Affinity Data for HDAC6. https://www.bindingdb.org/ View Source
